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Pharmacokinetic Data Summary

Parameter Gefitinib (Mean ± SD) O-desmethyl Gefitinib (Mean ± SD)

AUC0–48

(µM·h)

9.49 ± 3.5 10.6 ± 14

Cmax Not explicitly stated in the provided
excerpts

Not explicitly stated in the provided
excerpts

Tmax Not explicitly stated in the provided
excerpts

Not explicitly stated in the provided
excerpts

t1/2 Not explicitly stated in the provided
excerpts

Not explicitly stated in the provided
excerpts

Key Findings: The study concluded that systemic exposure to gefitinib in elderly patients was slightly

higher than that historically observed in younger patients [1]. Furthermore, the CYP2D6 genotype was

significantly associated with the metabolic conversion of gefitinib to O-desmethyl gefitinib [1].

Experimental Protocol & Methodology
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Here is a detailed breakdown of the key experimental methods used in the prospective study to generate the

pharmacokinetic data [1].

Study Design: A prospective study involving patients aged 75 years or older with EGFR-mutated
advanced NSCLC [1].

Treatment: A single 250 mg oral dose of gefitinib was administered after breakfast on day 1. The day
2 dose was skipped for pharmacokinetic analysis [1].

Blood Sampling: Blood samples were collected immediately before gefitinib administration and at 1,
2, 4, 6, 8, 24, and 48 hours after administration [1].

Bioanalysis: Plasma concentrations of gefitinib and O-desmethyl gefitinib were measured using
reverse-phase high-performance liquid chromatography (HPLC). The lower limit of quantification

for both compounds was 0.04 µM [1].
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a standard non-
compartmental method with WinNonlin software. Parameters calculated included AUC (area under
the curve), Cmax (maximum concentration), Tmax (time to Cmax), and t1/2 (elimination half-life) [1].

Genotyping: Genomic DNA was extracted from peripheral blood. Polymorphisms in genes including
CYP2D6, CYP3A5, ABCB1, and ABCG2 were analyzed by direct sequencing [1].

Metabolic Pathway & Genetic Influences

The following diagram illustrates the key metabolic pathway of gefitinib and the primary genetic factors

influencing its pharmacokinetics, which is crucial for understanding inter-individual variability.
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The diagram shows that gefitinib is primarily metabolized in the liver [2]. The major active metabolite, O-

desmethyl gefitinib, is formed predominantly by the CYP2D6 enzyme [1] [2]. CYP3A4 is also involved in

metabolism, producing other minor metabolites [2]. Genetic polymorphisms in the CYP2D6 gene and genes

encoding membrane transporters like ABCG2 and ABCB1 are significant sources of inter-individual

variability in systemic exposure and metabolite formation [1] [2].

Interpretation and Research Implications

Clinical Relevance: The observed slightly higher systemic exposure in the elderly, while not

drastic, could be a contributing factor to the risk of adverse events. In this study, 3 out of 18 patients
experienced grade 3 toxicities (diarrhea, elevated liver enzymes) [1].

Research Considerations: When comparing O-desmethyl gefitinib levels across studies, it is critical
to account for the CYP2D6 genotype of the study population, as poor or intermediate metabolizers

will produce less of the metabolite [1] [2]. The available data is from a relatively small sample (n=18),
highlighting the need for larger confirmatory studies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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